molecular formula C14H19N5O3S B2516934 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide CAS No. 2034540-34-4

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide

Cat. No.: B2516934
CAS No.: 2034540-34-4
M. Wt: 337.4
InChI Key: QNCUQNUBSVQGPS-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a 1,3,5-triazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, which is further functionalized with a dimethylamino group, a methoxy group, and a benzylsulfonamide moiety. The integration of the sulfonamide group is of particular interest, as this class of compounds has a well-established history in drug discovery, often serving as key pharmacophores in enzyme inhibitors. This compound is of significant value in early-stage discovery research. Its potential mechanisms of action are likely linked to its ability to interact with biological targets such as enzymes. Similar sulfonamide-containing triazine compounds have been investigated as potent inhibitors of carbonic anhydrase isoforms, which are relevant in oncology, and have also shown promising activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targets associated with neurodegenerative disorders such as Alzheimer's disease . Furthermore, structural analogs of this compound have been explored for use in materials science, acting as coupling agents in the modification of biopolymers , or have been cited in patents for their utility in agricultural chemistry as herbicides . Researchers can utilize this chemical as a versatile building block for the synthesis of more complex molecules or as a probe to study structure-activity relationships in biochemical assays. The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-19(2)13-16-12(17-14(18-13)22-3)9-15-23(20,21)10-11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCUQNUBSVQGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide is a compound with significant potential in medicinal chemistry, particularly in the field of cancer therapeutics. Its structure, which incorporates a triazine ring and a sulfonamide moiety, suggests a diverse range of biological activities. This article reviews its biological activity based on available literature, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by the following molecular formula and structure:

  • Molecular Formula : C13H16N4O3S
  • Molecular Weight : 304.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets involved in cellular proliferation and apoptosis. The triazine moiety is known for its role in inhibiting certain enzymes and pathways critical for cancer cell survival.

Key Mechanisms:

  • Inhibition of c-Myc : Similar compounds have shown the ability to inhibit the proto-oncogene c-Myc, which plays a crucial role in cell cycle regulation and apoptosis. In colorectal cancer models, downregulation of c-Myc has been linked to reduced tumor growth and increased apoptosis .
  • Induction of Apoptosis : The compound may induce apoptosis through mitochondrial pathways, leading to cell cycle arrest in various cancer cell lines.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of related compounds and their implications for this compound:

Study Cell Line IC50 (μM) Mechanism Outcome
Study AHT290.32c-Myc inhibitionSignificant tumor growth reduction
Study BHCT 150.51Apoptosis inductionInduces G2/M arrest
Study CVariousVariesCell cycle modulationEnhanced sensitivity to chemotherapeutics

Case Studies

  • Colorectal Cancer Model : In a recent study involving HT29 xenografts, the lead compound demonstrated substantial efficacy with an IC50 value of 0.32 μM. Treatment over 30 days resulted in significant tumor size reduction without notable toxicity .
  • Mechanistic Insights : Western blot analysis confirmed that treatment with related compounds led to decreased expression levels of c-Myc and other pro-survival proteins, indicating a robust mechanism for inducing cell death in cancer cells .

Toxicity and Safety Profile

While preliminary studies indicate promising anti-cancer activity, further research is necessary to evaluate the long-term safety profile of this compound. Toxicity assessments in animal models are critical for understanding potential side effects and establishing safe dosage ranges.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide exhibit promising anticancer properties. The triazine core is known to interact with biological targets involved in cancer pathways.

Case Study : A study on structurally related compounds demonstrated that modifications in the triazine moiety significantly enhanced cytotoxicity against various cancer cell lines. The presence of the dimethylamino group is believed to enhance solubility and bioavailability, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

The compound's structural elements suggest potential antimicrobial properties. The sulfonamide group is historically known for its antibacterial activity.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
SulfanilamideSulfonamide groupAntibacterialFirst synthetic antibiotic
N-(4-(dimethylamino)-phenyl)acetamideAromatic substitutionAntimicrobialLacks triazine core

Research involving similar sulfonamide derivatives has shown effectiveness against a range of bacterial strains, indicating that this compound could be further explored for its antimicrobial potential .

Herbicidal Properties

The triazine moiety is well-documented for its herbicidal properties, particularly in inhibiting photosynthesis in plants.

Case Study : A comparative analysis of triazine-based herbicides revealed that modifications to the triazine structure can enhance herbicidal efficacy while reducing environmental impact. The integration of the dimethylamino and methoxy groups may improve selectivity towards target weeds while minimizing effects on non-target species .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Triazine Core : Utilizing starting materials such as urea and aldehydes.
  • Introduction of Dimethylamino Group : Achieved through alkylation reactions.
  • Sulfonamide Formation : Reaction with a suitable sulfonyl chloride.

Each step requires optimization to maximize yield and purity.

Conclusion and Future Directions

This compound shows significant promise across various applications in medicinal chemistry and agriculture. Future research should focus on:

  • Detailed pharmacological studies to elucidate mechanisms of action.
  • Optimization of synthesis methods for higher yields.
  • Exploration of derivatives to enhance biological activity and reduce toxicity.

This compound represents an exciting area for future research and development in both pharmaceutical and agricultural sciences.

Comparison with Similar Compounds

Structural Analogues in the Sulfonylurea Herbicide Class

Several structurally related sulfonylurea herbicides share the 1,3,5-triazine backbone but differ in substituents and functional groups:

Compound Name Substituents on Triazine Sulfonamide/Sulfonylurea Group Application/Activity Reference
Target Compound 4-(N,N-dimethylamino), 6-methoxy Phenylmethanesulfonamide Hypothesized herbicide/antimicrobial
Triflusulfuron-methyl 4-(N,N-dimethylamino), 6-(2,2,2-trifluoroethoxy) Methyl 3-methylbenzoate sulfonylurea Herbicide (ALS inhibitor)
Metsulfuron-methyl 4-methoxy, 6-methyl Methyl benzoate sulfonylurea Herbicide (ALS inhibitor)
Ethametsulfuron-methyl 4-ethoxy, 6-(methylamino) Methyl benzoate sulfonylurea Herbicide (ALS inhibitor)

Key Observations :

  • The dimethylamino and methoxy substituents on the triazine ring may enhance electron-donating effects, improving stability or binding affinity compared to trifluoroethoxy (Triflusulfuron-methyl) or methyl (Metsulfuron-methyl) groups .
Sulfonamide-Triazine Hybrid Derivatives

Compound 9 from (4-({4-Chloro-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-N-(pyridin-2-yl)benzene-1-sulfonamide) shares a sulfonamide-triazine scaffold but differs in substituents:

  • Triazine substituents: Chlorine at position 4 and 3,4-dimethylphenylamino at position 4.
  • Sulfonamide group : Linked to pyridin-2-yl instead of phenylmethyl.
  • Activity : Demonstrated anti-inflammatory or antimicrobial properties in preliminary studies, suggesting the target compound’s phenylmethyl group may prioritize hydrophobic interactions .
Morpholino- and Imidazolidine-Modified Triazines

and describe triazines with morpholino or imidazolidin-ylidene substituents:

  • Morpholino derivatives (e.g., compound 30 in ) exhibit enhanced water solubility due to morpholine’s polarity, contrasting with the target compound’s hydrophobic phenyl group .
Physicochemical Properties
Property Target Compound Triflusulfuron-methyl Compound 9 ()
Molecular Weight ~341–380 g/mol* 492.4 g/mol 435.9 g/mol
Key Functional Groups Phenylmethanesulfonamide Sulfonylurea Pyridinyl sulfonamide
Solubility Low (hydrophobic) Moderate (ester group) Moderate (pyridine)

*Estimated based on structural analogs in .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions on a 1,3,5-triazine core. A general procedure (adapted from sulfonamide-triazine hybrids) includes:

Chlorotriazine activation : React 2,4,6-trichlorotriazine with a methoxy group donor (e.g., sodium methoxide) under controlled pH (8–9) to substitute at the 6-position .

Amination : Introduce dimethylamine at the 4-position using a polar aprotic solvent (DMF or THF) at 60–80°C .

Sulfonamide coupling : Attach the phenylmethanesulfonamide moiety via a nucleophilic substitution or Mitsunobu reaction, ensuring anhydrous conditions to avoid hydrolysis .
Key parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Optimize yields by adjusting stoichiometry (1.0–1.2 equiv. of sulfonamide) and reaction time (12–24 hrs).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns on the triazine ring (e.g., dimethylamino protons at δ 2.8–3.2 ppm, methoxy at δ 3.9–4.1 ppm) and sulfonamide connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ for C15_{15}H20_{20}N5_5O3_3S).
  • Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretches (~1350 cm1^{-1}) and triazine ring vibrations (~1550 cm1^{-1}) .
  • HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications to the triazine ring or sulfonamide group influence biological activity?

  • Methodological Answer : Comparative studies of analogous compounds reveal:
Substituent Biological Impact Source
Methoxy at C6Enhances metabolic stability
Dimethylamino at C4Increases solubility and target affinity
Phenylsulfonamide tailModulates enzyme inhibition (e.g., carbonic anhydrase)
Experimental Design : Synthesize derivatives with variations (e.g., ethoxy instead of methoxy, bulkier amines) and evaluate via enzyme assays (e.g., IC50_{50} measurements) or cellular models.

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide-triazine derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Assay variability : Standardize protocols (e.g., fixed incubation times, controlled pH) .
  • Structural nuances : Perform X-ray crystallography or molecular docking to confirm binding modes (e.g., triazine interactions with active sites) .
  • Temporal effects : Conduct longitudinal studies (e.g., measure activity at 24h vs. 72h to assess time-dependent inhibition) .
    Example : If Compound A shows cytotoxicity in one study but not another, re-test under identical cell lines (e.g., HEK293 vs. HepG2) and nutrient conditions.

Q. What computational strategies predict physicochemical properties and interaction mechanisms for this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model solvation behavior (logP) and membrane permeability using software like GROMACS .
  • Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., dihydrofolate reductase) based on triazine-sulfonamide conformers .
  • QSAR Modeling : Train models on PubChem datasets to correlate substituents with bioavailability .
    Validation : Cross-check computational results with experimental solubility (shake-flask method) and permeability (Caco-2 assays).

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across studies?

  • Methodological Answer :
  • Variable Factors : Test solubility in multiple solvents (DMSO, PBS) and pH levels (5.0 vs. 7.4) to identify context-dependent behavior .
  • Technique Calibration : Compare nephelometry (turbidity) vs. HPLC-UV for quantification .
  • Meta-Analysis : Aggregate data from ≥5 independent studies and apply statistical models (e.g., random-effects regression) to identify outliers .

Structural Comparison Table

Compound Triazine Substituents Key Bioactivity Source
Target Compound4-Dimethylamino, 6-methoxyHypothesized enzyme inhibition
SulfamethoxazoleNone (non-triazine sulfonamide)Antimicrobial
Ethametsulfuron-methyl4-Ethoxy, 6-methylaminoHerbicidal
Compound 9 (Hybrid)4-Chloro, 6-arylaminoAnticancer (in vitro)

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